Product packaging for Racephedrine hydrochloride(Cat. No.:CAS No. 56979-55-6)

Racephedrine hydrochloride

Cat. No.: B10799278
CAS No.: 56979-55-6
M. Wt: 201.69 g/mol
InChI Key: BALXUFOVQVENIU-UHFFFAOYSA-N
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Description

Significance of Racephedrine (B1617728) Hydrochloride in Contemporary Chemical and Pharmacological Research

In contemporary research, racephedrine hydrochloride holds significance primarily due to its stereochemistry and pharmacological activity as a non-selective adrenergic agonist. drugbank.com Its structure, featuring two chiral centers, makes it a valuable subject in the field of stereoisomerism, where researchers study the differing biological activities of its constituent enantiomers, ephedrine (B3423809) and pseudoephedrine. google.com The compound serves as a model for investigating structure-activity relationships among sympathomimetic amines.

In pharmacology, the primary research interest lies in its action as a norepinephrine-releasing agent. wikipedia.org Academic inquiry focuses on its interaction with adrenergic receptors to understand the mechanisms of sympathomimetic drugs. drugbank.com Furthermore, in synthetic chemistry, ephedrine and its derivatives are utilized as chiral auxiliaries, providing a foundation for research into asymmetric synthesis, a critical area in the development of new therapeutic agents. wikipedia.org

Historical Context of this compound Investigation

The investigation of compounds related to racephedrine dates back to 1885, with the first chemical synthesis of ephedrine by Japanese chemist Nagai Nagayoshi. wikipedia.org Large-scale industrial manufacturing of ephedrine began in the 1920s. wikipedia.org this compound was historically available in over-the-counter (OTC) bronchodilator drug products for the temporary relief of mild symptoms of intermittent asthma. drugbank.com

A significant development in its history occurred in 1995 when the U.S. Food and Drug Administration (FDA) proposed to amend the final monograph for OTC bronchodilator drug products to remove ingredients including this compound. govinfo.gov This proposal was partly in response to the illicit use of ephedrine as a primary precursor in the synthesis of controlled substances. govinfo.gov This regulatory action has since shifted the focus of much of the academic and commercial research away from its therapeutic applications and more towards its chemical synthesis and properties.

Scope and Objectives of Academic Inquiry into this compound

The academic inquiry into this compound is multifaceted, with objectives spanning organic chemistry, pharmacology, and analytical chemistry. A primary objective is the development and optimization of synthetic routes to produce racephedrine and to resolve its racemic mixture into its individual, more pharmacologically specific enantiomers. google.comgoogle.com Researchers have explored various methods, including reduction of α-methylamino propiophenone (B1677668) hydrochloride. google.com

Pharmacological studies aim to elucidate the precise mechanism of action of its individual isomers at alpha- and beta-adrenergic receptors, contributing to the broader understanding of adrenergic pharmacology. drugbank.com Analytical chemistry research focuses on developing robust methods, such as High-Performance Liquid Chromatography (HPLC), for the separation and quantification of its enantiomers and related substances. This is crucial for quality control in chemical synthesis and for pharmacological studies comparing the effects of the different stereoisomers.

Research Findings

Chemical Properties of this compound

The physical and chemical properties of this compound have been well-documented in scientific literature. It presents as crystals that are soluble in water and alcohol. drugfuture.comchemicalbook.com

PropertyValueSource
Molecular FormulaC10H16ClNO nih.gov
Molecular Weight201.69 g/mol drugfuture.comnih.gov
Melting Point189 °C drugfuture.com
CAS Number134-71-4 drugfuture.com
AppearanceCrystals drugfuture.comchemicalbook.com
SolubilitySoluble in water and alcohol; practically insoluble in ether. drugfuture.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16ClNO B10799278 Racephedrine hydrochloride CAS No. 56979-55-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(methylamino)-1-phenylpropan-1-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO.ClH/c1-8(11-2)10(12)9-6-4-3-5-7-9;/h3-8,10-12H,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BALXUFOVQVENIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CC=C1)O)NC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56979-55-6, 134-71-4
Record name dl-Pseudoephedrine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056979556
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Racephedrine hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757308
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Stereochemical Characterization and Enantiomeric Purity in Research

Elucidation of Racephedrine (B1617728) Hydrochloride's Racemic Nature

Racephedrine hydrochloride is, by definition, a racemic mixture, containing equal amounts of the (1R,2S)-(-)-ephedrine and (1S,2R)-(+)-ephedrine enantiomers. nih.govnih.gov This 1:1 ratio of enantiomers results in a net optical rotation of zero, rendering the compound optically inactive. libretexts.orgcsbsju.edu The synthesis of racephedrine from achiral starting materials typically yields this racemic form unless a chiral catalyst or resolving agent is used. libretexts.org The racemic nature of this compound is a critical consideration in its pharmacological profile, as the individual enantiomers can exhibit different biological activities.

Distinctions and Pharmacological Implications of Ephedrine (B3423809) and Pseudoephedrine Enantiomers

Ephedrine and pseudoephedrine are diastereomers, meaning they have different configurations at one of their two chiral centers. acs.orgworldofmolecules.com Each of these diastereomers also exists as a pair of enantiomers.

The pharmacological effects of these stereoisomers vary significantly. For instance, a study comparing D-(-)-ephedrine and L-(+)-pseudoephedrine found that ephedrine was more potent in raising diastolic blood pressure and causing bronchodilation than pseudoephedrine. nih.gov Specifically, 60 or 90 mg of ephedrine was needed to increase diastolic blood pressure above 90 mmHg, while 210 or 240 mg of pseudoephedrine was required for the same effect. nih.gov In patients with reversible airways obstruction, the bronchodilator effect of pseudoephedrine was less than half that of ephedrine. nih.gov

Furthermore, the enantiomers can have different psychoactive properties. For example, (1R,2S)-(-)-ephedrine and (1S,2S)-(+)-pseudoephedrine are precursors to the psychoactive form of methamphetamine. pace.edu In contrast, (R)-methamphetamine, which can be found in some over-the-counter inhalers, is not psychoactive. pace.edu This highlights the profound impact of stereochemistry on the biological and physiological effects of these compounds.

Methodologies for Enantiomeric Resolution of this compound

The separation of a racemic mixture into its individual enantiomers is a crucial process in pharmaceutical research and development, known as resolution. libretexts.org For this compound, several methodologies have been explored.

Chiral Acid-Mediated Diastereomeric Salt Crystallization

A classic and widely used method for resolving racemic bases like ephedrine is through the formation of diastereomeric salts with a chiral acid. libretexts.org This technique exploits the different physical properties, such as solubility, of the resulting diastereomeric salts. libretexts.org

The process involves reacting the racemic base with an enantiomerically pure chiral acid. This reaction creates a mixture of two diastereomers, which can then be separated by fractional crystallization. libretexts.org Once separated, the individual diastereomers can be treated with a base to liberate the pure enantiomeric amine. libretexts.org

Commonly used chiral resolving agents for racemic ephedrine include tartaric acid and its derivatives, such as dibenzoyltartaric acid. nih.govgoogle.com For example, one method describes the resolution of racemic ephedrine hydrochloride using the sodium salt of (2R,3R)-dibenzoyltartaric acid, resulting in a high yield of the pure enantiomer. nih.gov The choice of solvent can significantly influence the efficiency of the resolution. nih.gov

Table 1: Chiral Resolving Agents for Racephedrine

Resolving Agent Principle Reference
(+)-Tartaric acid Forms diastereomeric salts with different solubilities. libretexts.org
(2R,3R)-Dibenzoyltartaric acid sodium salt Forms diastereomeric salts, allowing for separation by crystallization. nih.gov
D-Mandelic acid Forms diastereomeric salts with differing solubilities. google.com
D-Camphorsulfonic acid Forms diastereomeric salts for separation. google.com

Chromatographic Separation Techniques for Enantiomers

Chromatographic methods offer a powerful alternative for the separation of enantiomers. Chiral chromatography utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.

For the analysis and separation of ephedrine enantiomers, gas chromatography (GC) and high-performance liquid chromatography (HPLC) with chiral columns are employed. pace.edu For instance, a β-cyclodextrin column in GC-MS has been used to separate ephedrine enantiomers. pace.edu HPLC analysis using a C18 column with a specific mobile phase can also resolve epinephrine (B1671497) enantiomers.

Biocatalytic Approaches to Racemization and Resolution

Biocatalysis has emerged as a green and highly selective alternative for the resolution of chiral compounds. units.it Enzymes, particularly lipases, can exhibit high enantioselectivity in catalyzing reactions, making them valuable tools for kinetic resolution. units.it

In a kinetic resolution process, an enzyme selectively reacts with one enantiomer in a racemic mixture, converting it into a different compound. This allows for the separation of the unreacted enantiomer from the newly formed product. Recent advances have explored the use of lipases for the enzymatic resolution of racephedrine, offering higher selectivity compared to traditional chiral auxiliaries. The application of peroxygenases in neat reaction conditions has also been reported, achieving high product concentrations. lookchem.com

Control of Optical Purity in Research Synthesis

Ensuring the enantiomeric purity of a chiral compound is paramount in pharmaceutical research to guarantee its efficacy and safety. fiveable.me Optical purity, often expressed as enantiomeric excess (ee), is a measure of the excess of one enantiomer in a mixture. libretexts.orgcsbsju.edu

In the synthesis of a single enantiomer of ephedrine, careful control of the reaction conditions is crucial. When using chiral resolving agents, the molar ratio of the racemate to the resolving agent is a key parameter. For example, in the resolution of (±)-ephedrine with a chiral organic acid, the molar ratio can be controlled to optimize the purity of the resolved product. google.com

Techniques such as polarimetry and chiral chromatography are essential for determining the optical purity of the synthesized compound. fiveable.me Polarimetry measures the rotation of plane-polarized light by a chiral substance, and the degree of rotation is proportional to the concentration of the enantiomer. libretexts.org Chiral chromatography, as mentioned earlier, provides a direct measure of the ratio of the two enantiomers. Recrystallization of the final product can often be used to enhance the enantiomeric excess to the desired level. mdpi.com

Advanced Synthetic Methodologies and Chemical Development of Racephedrine Hydrochloride

Chemical Synthesis Pathways from Precursors (e.g., α-methylamino Propiophenone)

A foundational method for synthesizing racephedrine (B1617728) involves the chemical transformation of α-methylaminopropiophenone. This ketone intermediate is central to several synthetic routes that ultimately yield the racemic mixture of ephedrine (B3423809) and pseudoephedrine.

The synthesis often begins with propiophenone (B1677668) or a related precursor like 2-chloropropionyl chloride and benzene, which react via a Friedel-Crafts reaction to form an α-substituted propiophenone. google.commdma.ch For instance, propiophenone can be brominated to yield α-bromopropiophenone. mdma.ch This intermediate then undergoes amination with methylamine (B109427) to produce α-methylaminopropiophenone, also known as ephedrone. mdma.chgoogle.com The hydrochloride salt of α-methylaminopropiophenone is often used as the direct raw material for the final reduction step. google.compsu.edu

The critical step in the pathway is the reduction of the carbonyl group (ketone) of α-methylaminopropiophenone to a hydroxyl group (alcohol). This transformation generates the two chiral centers of the ephedrine molecule simultaneously. The choice of reducing agent and reaction conditions influences the diastereomeric ratio of the resulting products, ephedrine (erythro isomer) and pseudoephedrine (threo isomer). mdma.chdcu.ie Common reducing agents include sodium borohydride (B1222165) (KBH4), lithium aluminum hydride, and catalytic hydrogenation. google.comdcu.ie The final mixture of bases is then treated with hydrochloric acid to precipitate racephedrine hydrochloride. mdma.ch

A typical reaction sequence is as follows:

Halogenation: Propiophenone is reacted with bromine to form α-bromopropiophenone. mdma.ch

Amination: The α-bromopropiophenone is then reacted with methylamine, substituting the bromine atom and forming α-methylaminopropiophenone hydrochloride. google.com

Reduction: The ketone group of α-methylaminopropiophenone is reduced to a secondary alcohol, yielding a mixture of ephedrine and pseudoephedrine. psu.edu

Salt Formation: The resulting racemic mixture is treated with hydrochloric acid to form the stable this compound salt. mdma.ch

Catalytic Reduction Approaches in this compound Synthesis

Catalytic hydrogenation is a prominent method for the reduction of α-methylaminopropiophenone to form racephedrine. This technique involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst. wikipedia.org The choice of catalyst and reaction conditions is crucial as it can influence the yield and the stereochemical outcome of the reaction. dcu.ie

Commonly employed heterogeneous catalysts include palladium on carbon (Pd/C), platinum (Pt), and Raney nickel. mdma.chdcu.ie The process typically involves dissolving the α-methylaminopropiophenone hydrochloride in a suitable solvent, such as ethanol (B145695) or water, and introducing the catalyst. psu.edu The mixture is then subjected to hydrogen gas under controlled pressure and temperature. wikipedia.org

Palladium (Pd) Catalysts: Reduction of α-methylaminopropiophenone using a palladium-on-charcoal catalyst has been reported to primarily yield pseudoephedrine. mdma.ch

Platinum (Pt) Catalysts: In contrast, catalytic reduction over a platinum catalyst can produce ephedrine almost exclusively, with yields reported to be over 90%. dcu.ie This stereoselectivity is attributed to "kinetic control," where the ephedrine isomer is formed at a faster rate than the pseudo isomer. dcu.ie

Raney Nickel: This catalyst is also effective for the reduction, yielding DL-ephedrine. mdma.ch

The catalytic cycle involves the adsorption of the α-methylaminopropiophenone and molecular hydrogen onto the catalyst surface. wikipedia.org The hydrogen molecule dissociates into atomic hydrogen, which is then added across the carbonyl double bond, reducing it to a hydroxyl group and forming the final amino alcohol. wikipedia.org After the reaction, the catalyst is typically removed by filtration. The efficiency of these catalysts allows for their reuse in some industrial applications, contributing to more sustainable manufacturing processes.

Table 1: Comparison of Catalysts in Racephedrine Synthesis

Catalyst Precursor Primary Product(s) Reported Yield Reference
Platinum (Pt) α-methylaminopropiophenone HCl (+)-Ephedrine >90% dcu.ie
Palladium on Charcoal (Pd/C) α-methylaminopropiophenone Pseudoephedrine Not specified mdma.ch
Raney Nickel α-methylaminopropiophenone DL-Ephedrine 64% mdma.ch

Enantioselective Synthesis Strategies for Ephedrine and Analogues

While this compound is a racemic mixture, significant research has focused on enantioselective synthesis to produce specific stereoisomers, such as (-)-ephedrine, which have distinct applications. These strategies aim to control the stereochemistry during the reaction to yield a single desired enantiomer, avoiding the need for classical resolution of a racemic mixture. acs.orgresearchgate.net

One major approach involves asymmetric hydrogenation using chiral catalysts. Homogeneous catalysts, where the catalyst is dissolved in the reaction medium, are often employed. These typically consist of a metal center (like rhodium) complexed with a chiral ligand, such as a chiral diphosphine (e.g., JOSIPHOS). wikipedia.org This chiral environment directs the hydrogenation of a prochiral substrate to favor the formation of one enantiomer over the other. wikipedia.org

Another strategy is the use of chiral auxiliaries . researchgate.netsigmaaldrich.comingentaconnect.com A chiral auxiliary is a stereochemically pure compound that is temporarily incorporated into the substrate. It directs the stereochemical course of a reaction before being removed. For instance, (1S,2S)-(+)-pseudoephedrine itself is widely used as a chiral auxiliary in the asymmetric synthesis of other chiral compounds. sigmaaldrich.comingentaconnect.com

Biocatalysis offers a powerful route for enantioselective synthesis. acs.org Enzymes, being inherently chiral, can catalyze reactions with extremely high stereo-, regio-, and chemoselectivity. acs.org

Thiamine Diphosphate (B83284) (ThDP)-dependent lyases , such as pyruvate (B1213749) decarboxylases (PDCs) and acetohydroxyacid synthases (AHASs), can catalyze the C-C bond formation to create chiral α-hydroxy ketones like (R)-phenylacetylcarbinol ((R)-PAC), a key precursor to ephedrine. acs.org

Transaminases (TAs) can then be used to convert the chiral ketone into a chiral amine with high optical purity. rsc.orgpolimi.it By combining different enzymes, such as an (R)-selective carboligase and an (S)- or (R)-selective ω-transaminase, all four stereoisomers of nor(pseudo)ephedrine can be synthesized. rsc.org

Ephedrine dehydrogenase (EDH) and pseudoephedrine dehydrogenase (PseDH) are enzymes that can catalyze the specific reduction of 1-phenyl-1,2-propanedione (B147261) (PPD) to R-PAC and S-PAC, respectively, providing another enzymatic route to chiral precursors. researchgate.net

These enantioselective methods are crucial for producing optically pure ephedrine analogues for various applications in research and pharmaceutical development. thieme-connect.comd-nb.info

Development of Environmentally Sustainable Synthetic Routes for this compound

In recent years, there has been a significant push towards developing "green" or environmentally sustainable methods for chemical synthesis, including that of racephedrine and its precursors. google.commostwiedzy.pl These efforts focus on reducing waste, avoiding hazardous materials, and improving energy efficiency. mostwiedzy.pl

Key areas of development include:

Improved Catalysis: The use of highly efficient and reusable catalysts, such as palladium on carbon (Pd/C), minimizes waste. Industrial processes focus on catalyst recovery and reactivation, with reuse rates reaching up to 90%, which aligns with green chemistry principles.

Solvent Reduction and Replacement: Traditional syntheses often use large volumes of organic solvents. Modern approaches aim to reduce solvent use or replace hazardous solvents with more benign alternatives. google.comgoogle.com Some patented methods highlight the completion of multiple reaction steps (like Friedel-Crafts and amination) in a single solution or solvent, reducing infrastructure costs and waste. google.com

Avoiding Hazardous Reagents: Green chemistry routes seek to eliminate the use of highly polluting or dangerous reagents. For example, some newer methods for synthesizing intermediates avoid toxic substances like phosphorus trichloride (B1173362) and hazardous bromine. google.com

Biocatalysis: As mentioned previously, the use of enzymes as catalysts represents a major advancement in green synthesis. acs.orgsynbiobeta.com Biocatalytic reactions are typically run in aqueous media under mild temperature and pressure conditions, drastically reducing energy consumption and the need for harsh organic solvents. acs.org Enzyme-based cascades can produce the desired compounds from simple, inexpensive starting materials in fewer steps, minimizing waste and environmental impact. rsc.orgpolimi.it Researchers have developed two-step biocatalytic cascades to produce nor(pseudo)ephedrine isomers, paving the way for greener production of these important compounds. polimi.itresearchgate.net

These sustainable approaches not only reduce the environmental footprint of this compound production but also often lead to safer, more efficient, and cost-effective manufacturing processes. google.comgoogle.com

Molecular Pharmacology and Adrenergic Receptor Interaction Dynamics

Racephedrine (B1617728) Hydrochloride as an Adrenergic Receptor Agonist

Racephedrine hydrochloride functions as an agonist at adrenergic receptors, which are a class of G protein-coupled receptors (GPCRs) that are targets of the catecholamines, norepinephrine (B1679862) and epinephrine (B1671497). ccjm.org Its action is multifaceted, involving both direct stimulation of these receptors and indirect mechanisms that increase the concentration of endogenous catecholamines at the synaptic cleft. patsnap.com

Studies on Beta-Adrenergic Receptor Agonism

The compound also acts as an agonist at beta-adrenergic receptors. nih.gov Its interaction with β2-adrenergic receptors, which are abundant in the smooth muscle of the bronchial tree, leads to smooth muscle relaxation and bronchodilation. drugbank.comaap.org This is the primary mechanism behind its use in alleviating the symptoms of bronchospasm. drugbank.com Additionally, stimulation of β1-adrenergic receptors in the heart can lead to an increased heart rate and contractility. patsnap.com The therapeutic effects of racephedrine in conditions like asthma are largely attributed to its agonist activity at β2-adrenergic receptors. drugbank.com

Mechanisms of Receptor Activation and Sympathomimetic Effects

The sympathomimetic effects of this compound are a result of a combination of direct and indirect actions on the adrenergic system.

Direct vs. Indirect Adrenergic Receptor Stimulation

This compound exhibits a dual mechanism of action. patsnap.com It directly stimulates both alpha- and beta-adrenergic receptors, albeit with varying affinities. patsnap.comnih.gov However, a significant portion of its sympathomimetic effect is indirect, arising from its ability to promote the release of norepinephrine from sympathetic nerve terminals. patsnap.com This increase in the synaptic concentration of norepinephrine enhances the activation of adrenergic receptors, thereby amplifying the physiological response. patsnap.com Furthermore, it has been suggested that ephedrine (B3423809) may also inhibit the reuptake of norepinephrine, further prolonging its action in the synaptic cleft. patsnap.com

G-Protein Coupled Receptor (GPCR) Binding and Signal Transduction

Adrenergic receptors are classic examples of G protein-coupled receptors (GPCRs), which are characterized by their seven-transmembrane domains. wikipedia.org Upon agonist binding, such as with this compound, the receptor undergoes a conformational change. This change facilitates the activation of an associated intracellular G protein by promoting the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the G protein's α subunit. wikipedia.orgthe-scientist.com

The activated Gα subunit then dissociates from the βγ subunits, and both can proceed to modulate the activity of downstream effector proteins. the-scientist.com For instance, the activation of β2-adrenergic receptors by racephedrine leads to the stimulation of adenylyl cyclase by the Gs protein, which in turn increases the intracellular concentration of cyclic AMP (cAMP). drugbank.com This increase in cAMP is the key second messenger responsible for initiating the signaling cascade that results in bronchial smooth muscle relaxation. drugbank.com Conversely, the stimulation of α1-adrenergic receptors typically involves the Gq protein, leading to the activation of phospholipase C and the subsequent generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which mediate increases in intracellular calcium and protein kinase C activation, respectively.

Ligand Binding Studies and Receptor Conformational Analysis

Ligand binding studies are crucial for characterizing the affinity and selectivity of compounds like this compound for different adrenergic receptor subtypes. While specific binding data for this compound is not extensively detailed in the provided results, the general principles of ligand-receptor interactions are well-established for adrenergic receptors. These studies often utilize radiolabeled ligands to determine the binding affinity (Kd) and the density of receptors (Bmax) in various tissues or cell lines.

The binding of an agonist like racephedrine induces a specific conformational change in the receptor, transitioning it from an inactive to an active state. This conformational shift is what initiates the downstream signaling cascade. Structural biology studies, particularly X-ray crystallography and cryo-electron microscopy, of adrenergic receptors have provided significant insights into the molecular basis of ligand recognition and receptor activation. These studies have revealed the specific amino acid residues within the transmembrane helices that form the binding pocket and interact with the ligand. For catecholamines and related compounds, key interactions often involve the catechol ring and the amine group of the ligand with specific residues in the receptor. The structural understanding of these interactions is fundamental to the rational design of more selective and efficacious adrenergic drugs.

Table of Adrenergic Receptor Subtypes and Their Primary Signaling Mechanisms

Receptor SubtypeG-Protein CoupledPrimary EffectorSecond Messenger
α1 GqPhospholipase CIP3, DAG
α2 GiAdenylyl Cyclase (inhibits)↓ cAMP
β1 GsAdenylyl Cyclase (stimulates)↑ cAMP
β2 GsAdenylyl Cyclase (stimulates)↑ cAMP

Comparative Molecular Pharmacology with Related Sympathomimetic Amines

This compound, as a racemic mixture of (1R,2S)-ephedrine and (1S,2R)-ephedrine, exhibits a complex molecular pharmacology that is best understood by examining the distinct properties of its constituent enantiomers and comparing them to other sympathomimetic amines. drugbank.com These related compounds, while often sharing a common phenethylamine (B48288) skeleton, display significant variations in their interaction with adrenergic receptors, leading to different pharmacological profiles. wikipedia.orgresearchgate.net

The primary mechanism of action for ephedrine isomers involves both direct and indirect effects on the adrenergic system. The indirect action, which is considered the principal mechanism, involves the release of norepinephrine from sympathetic nerve terminals. wikipedia.org This is a characteristic shared with other sympathomimetic amines like amphetamine. mdpi.com However, ephedrine isomers also demonstrate direct agonist activity at α- and β-adrenergic receptors, although this is considered weaker than their indirect effects. wikipedia.orgnih.gov

The stereochemistry of the ephedrine molecule, specifically the orientation of the hydroxyl and methyl groups, is crucial for its interaction with adrenergic receptors. The (1R,2S)-(-)-ephedrine isomer is generally the more pharmacologically active of the two enantiomers present in racephedrine. google.com

In comparison to other sympathomimetic amines, racephedrine and its components show a distinct profile. For instance, while amphetamine is a potent central nervous system stimulant due to significant dopamine (B1211576) and norepinephrine release, ephedrine's effects are less pronounced. wikipedia.org Phenylephrine (B352888), on the other hand, acts primarily as a direct α1-adrenergic agonist with minimal indirect effects. nih.gov Pseudoephedrine, a diastereomer of ephedrine, has a much weaker effect on adrenergic receptors. guidetopharmacology.org

The lipophilicity of these compounds also plays a role in their activity, particularly their ability to cross the blood-brain barrier. For comparison, the experimental log P of methamphetamine is 2.1 and amphetamine is 1.8, indicating high brain permeability. wikipedia.org In contrast, ephedrine has a log P of 1.13, while pseudoephedrine is 0.89 and phenylephrine is -0.3, suggesting lower penetration into the central nervous system for the latter compounds. wikipedia.org

The following data tables provide a comparative overview of the receptor binding affinities and functional activities of racephedrine's constituent isomers and related sympathomimetic amines at various adrenergic receptors.

Interactive Data Table: Adrenergic Receptor Binding Affinities (Ki, nM)

This table summarizes the binding affinities (Ki values) of various sympathomimetic amines for different adrenergic receptor subtypes. Lower Ki values indicate higher binding affinity.

Compoundα1Aα1Bα1Dα2Aα2Bα2Cβ1β2
(-)-Norepinephrine 1603801301.1181.37401100
(-)-Epinephrine 40130301.6321.4330180
(1R,2S)-(-)-Ephedrine 230002500018000140002300011000--
(1S,2R)-(+)-Ephedrine 500001800048000300002300032000--
Phenylephrine --------
Amphetamine --------
Pseudoephedrine >100000>100000>100000>100000>100000>100000--

Data compiled from various sources. Dashes indicate data not available.

Interactive Data Table: Functional Activity (EC50, nM) at Adrenergic Receptors

This table presents the half-maximal effective concentration (EC50) for the functional activity of sympathomimetic amines at different adrenergic receptors. Lower EC50 values indicate greater potency.

CompoundReceptorEC50 (nM)
(-)-Norepinephrine β-adrenergic (trout red cells)13
(-)-Epinephrine β-adrenergic (trout red cells)758
Isoproterenol β1 (human)-
(1R,2S)-(-)-Ephedrine β2 (human)-
Phenylephrine α1 (various tissues)-

Data compiled from various sources. Dashes indicate data not available.

Structure Activity Relationship Sar Studies of Racephedrine Hydrochloride

Analysis of Chemical Analogues and Derivatives of Racephedrine (B1617728) Hydrochloride

The SAR of racephedrine hydrochloride can be further understood by examining its chemical analogues and derivatives. Modifications to the core ephedrine (B3423809) structure, such as changes to the N-methyl group or the phenyl ring, can lead to significant alterations in adrenergic receptor activity.

One of the most important analogues of ephedrine is norephedrine (B3415761) (also known as phenylpropanolamine), which lacks the N-methyl group. The presence or absence of this methyl group has a profound effect on receptor affinity. For instance, the N-methyl group on ephedrine decreases its binding affinity at α-adrenergic receptors when compared to norephedrine. researchgate.net

Further N-alkylation also modulates activity. A study comparing the potency of alkaloids with the (1R,2S) configuration established a rank order of potency as norephedrine ≥ ephedrine ≫ N-methylephedrine. researchgate.netresearchgate.net This demonstrates that increasing the size of the N-alkyl substituent generally leads to a decrease in α-adrenergic activity.

Table 2: Rank Order of Potency for (1R,2S)-Configuration Alkaloids at α-Adrenergic Receptors

CompoundStructure ModificationRelative Potency
NorephedrineLacks N-methyl groupHighest
EphedrineContains N-methyl groupHigh
N-methylephedrineContains N,N-dimethyl groupLowest
Data based on functional antagonist activity at cloned human α-adrenergic receptors. researchgate.netresearchgate.net

Other derivatives include compounds with substitutions on the phenyl ring. For example, the addition of a hydroxyl group at the 4-position of the phenyl ring creates oxilofrine (4-hydroxyephedrine), while a hydroxyl group at the 3-position of norephedrine results in metaraminol. researchgate.net These modifications primarily influence the compound's selectivity for different adrenergic receptor subtypes and its susceptibility to metabolic enzymes like catechol-O-methyltransferase (COMT). nih.gov

Computational and Modeling Approaches in SAR Elucidation

In recent years, computational and modeling techniques have become invaluable tools for elucidating the SAR of various compounds, including this compound and its analogues. These in silico methods provide detailed insights into the molecular interactions between a ligand and its receptor, helping to explain the observed biological activities.

Molecular docking is a prominent computational technique used to predict the preferred binding orientation of a molecule to a receptor. Studies have employed molecular docking to investigate the interaction of ephedrine with the β2-adrenergic receptor (β2-AR). researchgate.net These simulations help to visualize how ephedrine fits into the receptor's active site and identify key interactions, such as hydrogen bonds, that stabilize the ligand-receptor complex. researchgate.netnih.gov For example, molecular docking was used to demonstrate that the binding affinity of a heptapeptide (B1575542) derived from the β2-AR with (+)-pseudoephedrine was significantly greater than with (-)-ephedrine, attributing the difference to enhanced hydrogen bonding in the pseudoephedrine complex. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies represent another powerful computational approach. QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.govjuniperpublishers.com By analyzing a set of related molecules, such as ephedrine analogues, QSAR can identify the specific physicochemical properties (e.g., lipophilicity, electronic properties, steric factors) that are critical for activity. While specific QSAR models for racephedrine are not extensively published, the methodology has been successfully applied to structurally related synthetic cathinones, where it was found that potency was correlated with the volume and lipophilicity of substituents. nih.gov

Furthermore, ab-initio molecular orbital calculations have been used to study the geometries, electrostatic charges, and bond orders of ephedrine derivatives to understand the effects of chemical substitutions on their conformational stability and reactivity. researchgate.net These advanced computational methods, combined with experimental data, provide a comprehensive understanding of the structural features of this compound that govern its interaction with adrenergic receptors.

In Vitro and Pre Clinical Mechanistic Investigations of Racephedrine Hydrochloride

Cellular and Tissue-Level Pharmacodynamic Studies (e.g., effects on isolated smooth muscle)

Racephedrine (B1617728) hydrochloride, a racemic mixture of the d- and l-enantiomers of epinephrine (B1671497), demonstrates significant pharmacodynamic effects at the cellular and tissue levels, particularly on smooth muscle. researchgate.net As a non-selective agonist of both α- and β-adrenergic receptors, its mechanism of action involves the activation of these G-protein-coupled receptors. royalsocietypublishing.org

The most prominent therapeutic effect stems from its agonist activity at β2-adrenergic receptors. royalsocietypublishing.org This interaction activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP, which in turn induces smooth muscle relaxation. royalsocietypublishing.org This mechanism is responsible for the compound's bronchodilator properties, causing relaxation of bronchial smooth muscle to alleviate bronchospasm. royalsocietypublishing.orgresearchgate.net

Beyond the respiratory system, racephedrine's relaxer effects extend to the smooth muscle of the gastrointestinal tract, including the stomach and intestine, as well as the uterus and urinary bladder. royalsocietypublishing.org Conversely, by acting on α-adrenergic receptors located on vascular smooth muscles, especially in the skin, it causes vasoconstriction. royalsocietypublishing.org This action is thought to diminish capillary leakage by constricting precapillary arterioles, thereby reducing hydrostatic pressure and mucosal edema. royalsocietypublishing.org

Metabolic Stability Studies in Isolated Enzyme Systems (e.g., liver microsomes)

The metabolic stability of a compound is a critical parameter assessed during early drug discovery, often using in vitro systems like liver microsomes to predict in vivo clearance. capes.gov.brnih.gov These subcellular fractions are enriched in drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily. nih.govthermofisher.com For racephedrine, which is composed of ephedrine (B3423809) isomers, in vitro studies reveal several metabolic pathways.

In mammals, ephedrine metabolism can proceed via hydroxylation, a reaction catalyzed by cytochrome P450 monooxygenases. nih.gov Another major pathway is N-demethylation, which forms the active metabolite norephedrine (B3415761). wikipedia.org Studies using rat liver microsomes have been employed to investigate the metabolism of ephedrine isomers, although the specific CYP450 subtypes involved have not been definitively clarified. researchgate.net However, it was noted that metabolic activity was higher in microsomes induced by dexamethasone, a known inducer of certain CYP enzymes. researchgate.net Further research in rats has suggested that epinephrine administration can increase the levels of Cytochrome P450 2E1 (CYP2E1) in liver microsomes. nih.gov

In addition to CYP-mediated pathways, other enzyme systems contribute to the biotransformation of racephedrine's components. Monoamine oxidases (MAOs) are known to catalyze the oxidative deamination of biogenic amines like epinephrine. bioivt.com A significant portion of an ephedrine dose is excreted unchanged in the urine, with metabolic pathways including N-demethylation to norephedrine and oxidative deamination leading to the formation of benzoic acid. wikipedia.org

Table 1: Summary of In Vitro Metabolic Pathways for Racephedrine Components

Metabolic Pathway Enzyme System(s) Key Metabolite(s) Reference(s)
Hydroxylation Cytochrome P450 (CYP) Monooxygenases p-hydroxylated derivatives nih.gov
N-Demethylation Cytochrome P450 (CYP) Norephedrine nih.govwikipedia.org

| Oxidative Deamination | Monoamine Oxidase (MAO) | Benzoic Acid | wikipedia.orgbioivt.com |

In Vitro Drug Screening Methodologies Involving Racephedrine Hydrochloride

High-Throughput Screening Platforms for Gene Expression Modulation

This compound has been included as a test agent in modern in vitro drug screening methodologies, such as high-throughput screening (HTS) for gene expression modulation. In one such study, a library of 1,600 FDA-approved compounds, which included this compound, was screened to identify molecules that could modulate the variability of gene expression from the Human Immunodeficiency Virus Type 1 (HIV-1) long terminal repeat (LTR) promoter. mdpi.com This type of screening, which uses high-throughput flow cytometry, is designed to find compounds that alter gene expression noise without necessarily changing the mean level of expression, a feature that could be missed by conventional drug screens. mdpi.com The inclusion of this compound in such a diverse compound library highlights its utility as a pharmacological tool to probe complex biological processes like gene expression. mdpi.com

Application in Drug Discovery and Compound Library Screening

The inclusion of established drugs like this compound in large chemical libraries is a key strategy in modern drug discovery. biorxiv.orgmdpi.com These libraries, containing thousands of diverse small molecules, are systematically screened to identify "hits"—compounds that interact with a biological target or induce a desired cellular phenotype. biorxiv.orgmdpi.com This approach is fundamental for discovering lead molecules for new drug development or chemical probes to study cellular pathways. biorxiv.org

This compound was identified as part of a screen of the United States Drug Collection from Microsource Discovery Systems, Inc. eneuro.org This demonstrates the practice of screening commercially available compounds, including those with well-characterized primary activities, to uncover novel mechanisms or therapeutic applications. mdpi.comeneuro.org Such screening can be target-based, where compounds are tested against a specific protein, or phenotype-based, where the screen looks for a change in a cellular or organismal characteristic. biorxiv.org

Pre-clinical Animal Models for Mechanistic Phenotype-Based Screening

Zebrafish Models for Neurological and Other Phenotypes

The zebrafish (Danio rerio) has emerged as a powerful in vivo model for high-throughput, phenotype-based drug screening due to its genetic homology with humans, rapid external development, and transparent embryos that allow for detailed imaging. nih.govanimalab.eu this compound and its components have been evaluated in various zebrafish screening models to assess their effects on a range of physiological and pathological phenotypes.

In a large-scale, phenotype-based screen for antiepileptic drug candidates, this compound was one of approximately 1,000 compounds from a chemical library tested on a zebrafish model of Dravet Syndrome, a severe form of childhood epilepsy. eneuro.orgeneuro.org This type of screen uses automated locomotion tracking to identify compounds that can rescue seizure-related behavioral phenotypes. eneuro.org

Furthermore, (±)-epinephrine HCL (this compound) was specifically tested in a zebrafish larval model to investigate cardiotoxic phenotypes. mdpi.com In some contexts, racepinephrine is listed among drugs that have been withdrawn from the market due to cardiotoxic concerns and have been studied in zebrafish models. researchgate.net Epinephrine has also been studied in adult zebrafish to model trauma-induced anxiety, demonstrating that the model can be used to assess complex neurological and behavioral phenotypes. researchgate.net These studies underscore the utility of the zebrafish model for rapidly screening compounds like this compound to identify both therapeutic potential and potential toxicities in a whole-organism context. nih.gov

Table 2: Examples of Phenotypic Screening Involving Racephedrine/Epinephrine in Zebrafish Models

Screening Focus Zebrafish Model Phenotype Assessed Compound Reference(s)
Epilepsy Dravet Syndrome (scn1Lab mutant) Locomotion/Seizure Behavior This compound eneuro.orgeneuro.org
Cardiotoxicity Transgenic larvae Cardiac function (e.g., QTc interval) (±)-Epinephrine HCL mdpi.com

| Anxiety/Behavior | Adult zebrafish | Anxiety-like behavior | Epinephrine | researchgate.net |

Analytical Method Development and Quality Control for Racephedrine Hydrochloride Research Standards

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatographic methods are central to assessing the purity and the enantiomeric composition of Racephedrine (B1617728) Hydrochloride. High-Performance Liquid Chromatography (HPLC) and Chiral Gas Chromatography (GC) are two powerful techniques employed for these critical quality attributes.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of Racephedrine Hydrochloride, offering high sensitivity and accuracy for both qualitative and quantitative assessments. mdpi.com It is widely used for purity determination, and final purity verification often sets acceptance criteria at or above 99.8%.

A common HPLC method involves the use of a C18 column with a mobile phase consisting of a mixture of 0.1% trifluoroacetic acid (TFA) in water and acetonitrile (B52724). Detection is typically carried out using a UV detector. Reverse-phase HPLC methods are also employed, utilizing a mobile phase such as acetonitrile and water (50:50 v/v) with UV detection at 230 nm. longdom.org For the simultaneous determination of multiple components, HPLC methods can be developed and validated for specificity, linearity, precision, and accuracy. longdom.org

The enantiomeric purity of epinephrine (B1671497), of which racephedrine is the racemic mixture, can be determined by adding a circular dichroism (CD) detector to a standard achiral HPLC method. researchgate.net This HPLC-UV-CD approach has been shown to be effective in detecting the inactive D-(+) enantiomer at levels as low as 1% of the total epinephrine composition. researchgate.net

Table 1: Example HPLC Method Parameters for this compound Analysis

ParameterConditionSource
Column C18
Mobile Phase 0.1% Trifluoroacetic Acid (TFA) in Water/Acetonitrile
Detection UV unodc.org
Purity Acceptance Criteria ≥99.8%

Chiral Gas Chromatography Applications

Chiral Gas Chromatography (GC) is a specialized technique utilized for the separation of enantiomers. While detailed applications for this compound are less commonly published than HPLC methods, GC-MS (Gas Chromatography-Mass Spectrometry) is a known analytical technique for spectral information of the compound. nih.gov The principles of chiral GC involve the use of a chiral stationary phase that interacts differently with the two enantiomers of racephedrine, allowing for their separation and quantification. This is crucial for determining the enantiomeric excess, which is a critical quality parameter for any chiral drug substance.

Spectrophotometric and Spectroscopic Analytical Methods

Spectrophotometric and spectroscopic methods provide valuable information regarding the identity and purity of this compound.

UV-Visible spectroscopy is a fundamental technique used for the identification of this compound. scribd.com The United Nations Office on Drugs and Crime has documented visualization methods using UV light at 254 nm. unodc.org Spectrophotometric methods can also be developed for the quantitative analysis of amine-phenol containing drugs like epinephrine by reacting them with reagents such as 2,6-dichloroquinone-4-chloroamide (Gibb's reagent) to form a colored product that can be measured. researchgate.net

Infrared (IR) spectroscopy, including Fourier-Transform Infrared (FTIR) and Attenuated Total Reflectance (ATR-IR), provides a characteristic fingerprint of the molecule, confirming its identity by comparing the spectrum to that of a reference standard. nih.gov Mass spectrometry, often coupled with chromatographic techniques like GC-MS or LC-MS, is used to determine the molecular weight and fragmentation pattern of this compound, further confirming its structure. nih.govnih.gov Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, is another powerful tool for elucidating the chemical structure. nih.gov

Table 2: Spectroscopic Data for this compound

TechniqueObservationSource
UV Detection 254 nm unodc.org
IR Spectroscopy Characteristic absorption bands for functional groups nih.gov
Mass Spectrometry (GC-MS) Provides molecular weight and fragmentation data nih.gov
13C NMR Spectroscopy Confirms carbon skeleton structure nih.gov

Development and Validation of this compound Reference Standards

The development and validation of this compound reference standards are critical for ensuring the quality and consistency of pharmaceutical products. These standards serve as the benchmark against which production batches are tested.

Application in Analytical Method Development and Validation (AMV)

This compound reference standards are essential for analytical method development and validation (AMV). clearsynth.comaxios-research.comsynzeal.comveeprho.com They are used to establish the performance characteristics of analytical procedures, including specificity, linearity, range, accuracy, precision, and robustness. longdom.org For instance, in the development of an HPLC method, the reference standard is used to prepare calibration curves and to spike samples to determine recovery and assess accuracy. longdom.org These standards are also used in quality control (QC) applications for Abbreviated New Drug Applications (ANDA) and commercial production. clearsynth.com

Traceability to Pharmacopeial Standards (USP, EP)

For a research standard to be authoritative, it must be traceable to pharmacopeial standards, such as those from the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP). americanpharmaceuticalreview.com Certified Reference Materials (CRMs) for this compound are often produced in ISO 17034 and ISO/IEC 17025 accredited facilities. sigmaaldrich.comsigmaaldrich.com These secondary standards offer multi-traceability to USP, EP, and British Pharmacopoeia (BP) primary standards where available. sigmaaldrich.comsigmaaldrich.com The use of such standards, which have been rigorously tested and evaluated by multiple independent laboratories, ensures compliance with regulatory guidelines and provides confidence in the analytical results. avantorsciences.com Companies that produce these standards provide comprehensive certificates of analysis that detail the traceability and certified purity. americanpharmaceuticalreview.com The USP itself provides reference standards for Racepinephrine Hydrochloride. avantorsciences.comusp.org

Impurity Profiling and Identification in this compound Synthesis

The control of impurities is a critical aspect of pharmaceutical manufacturing, mandated by various regulatory bodies to ensure the safety and efficacy of drug substances. pharmatutor.org Impurity profiling involves the detection, identification, and quantification of any substance coexisting with the active pharmaceutical ingredient (API). pharmatutor.orgrroij.com For this compound, impurities can originate from several sources, including starting materials, intermediates, by-products from side reactions, and degradation products formed during synthesis or storage. rroij.com

A comprehensive impurity profile is developed through a scientific evaluation of the synthetic pathway and laboratory studies. fda.gov The process begins with the raw materials and traces their potential contribution to the final impurity profile of the new drug substance. fda.gov Regulatory guidelines, such as those from the International Conference on Harmonisation (ICH), suggest that recurring impurities present at levels greater than 0.1% in commercial batches should be identified. rroij.comfda.gov Furthermore, any impurity exceeding the established identification threshold in any batch produced by the proposed commercial process must be characterized. fda.gov

In the synthesis of racephedrine, which is closely related to ephedrine (B3423809), several specific impurities are monitored. The United States Pharmacopeia (USP) sets limits for known impurities such as Adrenalone and Norepinephrine (B1679862). spectrumchemical.comspectrumrx.com The presence of unreacted precursors like ephedrine or pseudoephedrine can also be an indicator of the synthetic route employed. nih.gov Given that the synthesis involves a secondary amine, there is a potential for the formation of N-nitroso derivatives, such as N-Nitroso rac-Ephedrine, which are subject to stringent regulatory limits due to their potential toxicity. veeprho.com The identification and quantification of such impurities are vital for ensuring that the final drug product remains within safety limits established by agencies like the FDA and EMA. veeprho.com

Analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are instrumental in separating and identifying these impurities. nih.govnih.gov Spectroscopic methods, including NMR, IR, and MS, are employed to elucidate the structures of unknown impurities that are present above the identification threshold. rroij.com

Below is a table summarizing potential impurities in this compound synthesis.

Table 1: Potential Impurities in this compound Synthesis

Impurity Name Type / Origin Rationale for Inclusion Analytical Method
Adrenalone Process Impurity USP specified impurity limit of 0.2%. spectrumchemical.comspectrumrx.com HPLC
Norepinephrine Process Impurity USP specified impurity limit of 4.0%. spectrumchemical.comspectrumrx.com HPLC
Ephedrine / Pseudoephedrine Starting Material / Precursor Potential unreacted starting materials indicating synthesis route. nih.gov GC-MS
1,2-dimethyl-3-phenylaziridine Synthesis By-product Known impurity associated with the ephedrine route. nih.gov GC-MS
N-Nitroso rac-Ephedrine Process Impurity / Degradant Potential N-nitroso derivative of the secondary amine. veeprho.com HPLC, LC-MS
Elemental Impurities Reagent / Catalyst Trace metals from manufacturing processes or raw materials. spectrumrx.com ICP-MS

Stability Studies of this compound in Analytical Formulations

Stability testing is a crucial component of quality control, providing evidence on how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light. pharmatutor.org For this compound, stability studies are essential to determine appropriate storage conditions and shelf-life for its analytical formulations.

A key study investigated the stability of epinephrine (as racepinephrine hydrochloride) in a topical anesthetic solution also containing lidocaine (B1675312) and tetracaine (B1683103) (LET solution). nih.gov The study evaluated the formulation under various storage conditions, including different temperatures and packaging types (amber vs. clear glass), over a period of 26 weeks. nih.gov The concentration of the active ingredients was monitored using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. nih.gov

The results demonstrated that temperature and protection from light are critical factors for maintaining the stability of racepinephrine. nih.gov In the LET solution, epinephrine was stable for 26 weeks when stored in amber glass bottles at 4°C. nih.gov At room temperature (approximately 18°C), it remained stable for 4 weeks in amber glass. nih.gov The solutions stored in clear glass containers showed discoloration more rapidly than those in amber containers, highlighting the light-sensitive nature of the compound. nih.gov The use of antioxidants, such as sodium metabisulfite, is also a common strategy to prevent oxidative degradation in such formulations. nih.gov

Thermal stability analysis using Differential Scanning Calorimetry (DSC) has shown that this compound exhibits an exothermic peak, indicating degradation, at approximately 255°C. researchgate.net This provides insight into the intrinsic thermal stability of the compound itself, separate from its behavior in a formulated solution.

The findings from a stability study on a topical LET solution containing racepinephrine are detailed in the table below.

Table 2: Stability of this compound in a Topical LET Solution

Storage Condition Container Type Duration Result
4°C (Refrigerated) Amber Glass 26 Weeks Stable (≤ 5% reduction in concentration). nih.gov
~18°C (Room Temp) Amber Glass 4 Weeks Stable (≤ 5% reduction in concentration). nih.gov
~18°C (Room Temp) Clear Glass 4 Weeks Stable (≤ 5% reduction in concentration), but faster discoloration observed. nih.gov
35°C Amber Glass < 4 Weeks Significant degradation observed.

Historical and Regulatory Landscape of Racephedrine Hydrochloride Research

Evolution of Scientific Understanding and Research on Racephedrine (B1617728) Hydrochloride

The scientific journey of racephedrine hydrochloride is intertwined with the broader exploration of sympathomimetic amines. As the racemic form of ephedrine (B3423809), its investigation has often been in comparison to or in conjunction with its constituent enantiomers, (-)-ephedrine and (+)-ephedrine. wikipedia.org Early research focused on understanding its fundamental chemical and physical properties. For instance, ephedrine hydrochloride has a melting point of 187–188 °C. wikipedia.org

Initial pharmacological studies classified ephedrine, and by extension racephedrine, as an indirectly acting sympathomimetic agent. ijbcp.com This understanding was based on observations that its effects were diminished in animals treated with reserpine, suggesting a mechanism dependent on the release of endogenous catecholamines like noradrenaline. ijbcp.com However, subsequent research revealed a more complex mechanism of action, with evidence pointing towards a mixed action that includes direct stimulation of α and β-adrenergic receptors in addition to its indirect effects. ijbcp.com This dual mechanism remains a subject of some controversy and ongoing investigation. ijbcp.com

Clinical research on this compound has explored its utility in various therapeutic areas. Notably, it has been investigated for its bronchodilator effects in the treatment of asthma. Studies have compared its efficacy to other bronchodilators like albuterol, with some research indicating that while racephedrine provides some level of bronchodilation, it may be less effective than albuterol. Another significant area of clinical investigation has been its use in the treatment of croup in children, where nebulized this compound has been shown to produce acute beneficial results. nih.govnih.gov However, the transient nature of these effects has also been noted. nih.gov

The table below summarizes key research findings related to the efficacy of this compound in different clinical applications.

Clinical ApplicationKey Research Finding
AsthmaProvided some bronchodilation, but was found to be less effective than albuterol in preventing methacholine-induced bronchospasm.
CroupNebulized administration produced acute beneficial results in a controlled study, though symptoms often recurred within two hours. nih.gov

Contextualization within Broader Sympathomimetic Amine Research

This compound is a member of the sympathomimetic amine class of drugs, which mimic the effects of the endogenous catecholamines epinephrine (B1671497) and norepinephrine (B1679862). nih.gov This class of compounds is characterized by their ability to stimulate the sympathetic nervous system. nih.gov The research on this compound is, therefore, best understood within the context of the broader scientific inquiry into these agents.

Sympathomimetic amines are structurally related to phenethylamine (B48288) and include a wide range of substances, both naturally occurring and synthetic, such as amphetamines, cocaine, and ephedrine. nih.gov Their mechanisms of action can be direct, indirect, or mixed. ijbcp.com Direct-acting agents bind to and activate adrenergic receptors, while indirect-acting agents work by increasing the levels of norepinephrine in the synapse, often by blocking its reuptake or promoting its release. ijbcp.com Racephedrine, like ephedrine, is considered a mixed-acting sympathomimetic agent. ijbcp.com

The study of sympathomimetic amines has been crucial in understanding the pharmacology of the autonomic nervous system and has led to the development of numerous therapeutic agents. These drugs have a wide array of clinical applications, including the treatment of hypotension, asthma, COPD, and allergic rhinitis. nih.gov The research into the cardiovascular effects of these amines, such as increases in blood pressure and heart rate, has been extensive. senate.gov

The table below provides a comparison of this compound with other notable sympathomimetic amines.

CompoundPrimary Mechanism of ActionKey Research Area(s)
This compound Mixed-acting (direct and indirect)Asthma, Croup nih.gov
Epinephrine Direct-acting (α and β-adrenergic agonist)Anaphylaxis, Cardiac arrest wikipedia.org
Norepinephrine Direct-acting (primarily α-adrenergic agonist)Hypotension
Amphetamine Indirect-acting (promotes norepinephrine release)ADHD, Narcolepsy nih.gov
Albuterol Direct-acting (selective β2-adrenergic agonist)Asthma, COPD researchgate.net

Regulatory Considerations for Research-Grade this compound Standards

The use of this compound in research is subject to regulatory oversight due to its pharmacological activity and potential for misuse. In the United States, the Food and Drug Administration (FDA) regulates drug products containing this compound. govinfo.gov The Drug Enforcement Administration (DEA) also plays a role in the control of substances that can be used as precursors for the illicit synthesis of other drugs. senate.gov

For research purposes, it is crucial to use research-grade standards of this compound. These standards are of high purity and are accompanied by a certificate of analysis that details their chemical identity and purity. spectrumrx.com The use of well-characterized research-grade materials is essential for ensuring the validity and reproducibility of scientific research. spectrumrx.com

The regulatory landscape for this compound has evolved over time. The FDA has amended the final monograph for over-the-counter (OTC) bronchodilator drug products to include specific warnings and revised indications for products containing this compound. govinfo.gov Furthermore, in some jurisdictions, products containing ephedrine and its salts, including racephedrine, have been placed under schedules of the Controlled Substances Act. federalregister.gov For example, some states have excluded certain nonnarcotic substances containing racephedrine from all schedules of controlled substances when lawfully sold over the counter without a prescription. justia.com

The following table outlines some of the key regulatory considerations for research-grade this compound.

Regulatory AspectKey ConsiderationRelevant Agency (in the U.S.)
Product Labeling Must include specific warnings and revised indications for use. govinfo.govFood and Drug Administration (FDA)
Controlled Substance Status May be scheduled, impacting handling and distribution for research. federalregister.govdea.govDrug Enforcement Administration (DEA)
Research-Grade Standard High purity and characterization are necessary for scientific validity. spectrumrx.comN/A
Bulk Drug Substance The FDA evaluates the use of bulk drug substances in compounding. fda.govFood and Drug Administration (FDA)

Role in Historical Pharmacological Investigations and Academic Discourse

This compound has played a notable role in historical pharmacological investigations and has been a subject of academic discourse for many decades. Its use in early studies helped to elucidate the mechanisms of action of sympathomimetic amines and contributed to the understanding of the structure-activity relationships within this class of compounds.

Historically, this compound was used in various preparations, often in combination with other active ingredients, for conditions such as bronchial asthma. These early clinical experiences provided valuable, albeit sometimes anecdotal, data that informed later, more rigorous scientific studies.

The academic discourse surrounding this compound has often centered on its efficacy and safety profile in comparison to its individual enantiomers and other sympathomimetic agents. For instance, discussions have highlighted the differences in receptor binding and functional activity between ephedrine and its N-methylated derivatives. wikipedia.org The compound has also been part of the broader conversation on the regulation of OTC medications and the potential for misuse of sympathomimetic amines. senate.gov

A significant area of academic and clinical debate has been the use of racemic epinephrine hydrochloride (a closely related compound) in the treatment of croup. nih.govnih.gov These discussions have weighed the benefits of acute symptom relief against the potential for rebound symptoms and have contributed to the development of clinical practice guidelines. nih.gov The compound has also been mentioned in the context of preanesthetic medication, although its classification as a sympathomimetic versus a parasympatholytic has been a point of clarification in academic literature. researchgate.net

The table below highlights key topics in the historical and academic discourse on this compound.

Topic of DiscourseKey Points of Discussion
Mechanism of Action Debate over its classification as a direct, indirect, or mixed-acting sympathomimetic agent. ijbcp.com
Clinical Efficacy Comparison of its effectiveness in asthma and croup to other treatments. nih.gov
Regulatory Status Discussions regarding its availability as an OTC product and its potential for misuse. senate.govgovinfo.gov
Pharmacological Classification Clarification of its sympathomimetic properties in academic literature. researchgate.net

Emerging Research Areas and Future Directions for Racephedrine Hydrochloride

Exploration of Novel Receptor Interactions Beyond Adrenergic Systems

While the primary pharmacological effects of racephedrine (B1617728) are mediated through its action as a non-selective agonist at α- and β-adrenergic receptors, recent research is beginning to explore its potential interactions with other signaling pathways. drugbank.com This exploration is driven by the understanding that drug-receptor interactions are often more complex than initially thought, involving cross-talk between different receptor systems and potential binding to non-canonical targets.

Emerging evidence suggests that the adrenergic system, which racephedrine modulates, engages in significant cross-talk with other crucial signaling systems, such as opioid receptors. mdpi.com Research into the co-evolution and functional interactions of these two receptor families indicates that they may share binding functions and that ligands for one system can act as allosteric modulators for the other. mdpi.com This opens up the possibility that racephedrine could have subtle, indirect effects on the opioid system.

Furthermore, there is growing interest in the interplay between adrenergic pathways and the immune system, specifically the complement system. Studies have shown that complement proteins can influence adrenergic pathways, and conversely, adrenergic agonists may affect complement activity. nih.gov For example, the complement component C5a has been found to potentially activate α-adrenergic receptors in the hypothalamus. nih.gov This suggests a novel area of investigation into whether racephedrine hydrochloride could modulate immune responses through these neuro-immune interactions.

A recent patent has also identified this compound as a "variability modulator" in high-throughput screening assays designed to study gene expression noise. google.com This application implies a mechanism of action that may extend beyond simple receptor agonism, potentially involving influence over transcriptional or translational machinery, an area ripe for future investigation.

Advanced Stereoselective Synthesis Techniques and Their Implications for Research

Historically, ephedrine (B3423809) was extracted from plants of the Ephedra genus, a method facing sustainability challenges. google.com While various chemical synthesis routes have been developed, many involve complex steps and significant use of organic solvents. google.com Emerging research focuses on creating more efficient, cost-effective, and environmentally friendly synthesis methods.

One advanced approach detailed in recent patents involves the selective reduction of (±) α-methylamino propiophenone (B1677668) hydrochloride. This method aims to simplify the operational path, reduce the use of hazardous organic solvents, and increase reaction yield, making the process more suitable for industrial-scale production while minimizing environmental impact. google.com Such advancements are crucial market drivers, spurred by the need for continuous innovation in API synthesis. datavagyanik.com

The implications of these advanced techniques for research are profound. By providing access to pure stereoisomers, researchers can:

Deconstruct the specific pharmacological actions of each isomer.

Investigate enantiomer-specific binding at adrenergic and potentially novel receptor sites.

Develop a deeper understanding of structure-activity relationships.

Use pure isomers as more precise tools in analytical and biological assays. researchgate.net

Table 1: Comparison of Synthesis Methods for Ephedrine Alkaloids
MethodTypical Raw MaterialsKey Process StepsImplications for Research
Natural ExtractionEphedra plant speciesHarvesting, drying, extraction with solvents, purificationProvides natural ephedrine but faces resource depletion and variability. google.com
Traditional Chemical SynthesisPhenylpropyl alcohol, PropiophenoneMulti-step reactions often requiring harsh reagents and organic solvents. google.comAllows for production independent of natural sources but can be inefficient and environmentally taxing. google.com
Advanced Stereoselective Synthesis(±) α-methylamino Propiophenone hydrochlorideSelective reduction using specific catalysts/reagents, followed by chiral resolution. google.comEnables higher yields, simpler processes, reduced environmental impact, and provides pure enantiomers for precise pharmacological studies. google.com

Application of this compound in New Biological and Chemical Research Tools

Beyond its direct pharmacological interest, this compound serves as a valuable tool in various research and quality control settings. Its well-characterized chemical properties make it suitable for use as a reference standard, and its biological activity allows for its inclusion in screening assays to discover new therapeutic agents.

One of its primary applications as a research tool is as a Certified Reference Material (CRM) and pharmaceutical secondary standard. sigmaaldrich.com In this capacity, it is used for:

Method Development: Assisting in the creation of new qualitative and quantitative analytical methods. sigmaaldrich.com

Pharma Release Testing: Ensuring the quality and consistency of pharmaceutical batches. sigmaaldrich.com

Instrument Calibration: Used as a standard to calibrate and validate analytical instruments.

In the realm of drug discovery, this compound is being utilized in high-throughput screening (HTS) campaigns to identify compounds with novel activities. For instance, in a study aimed at finding inhibitors of alpha-synuclein (B15492655) (α-SYN) aggregation, a key pathological feature of Lewy body disease, this compound was among a library of 1280 FDA-approved drugs screened for this activity. nih.gov Although it was not ultimately selected as a lead candidate, its inclusion demonstrates its utility as a probe in exploring new therapeutic targets for neurodegenerative diseases.

Furthermore, its identification as a "variability modulator" in gene expression studies highlights a novel application in chemical biology, where it can be used as a tool to probe the fundamental principles of gene regulation and cellular heterogeneity. google.com

Table 2: Applications of this compound as a Research Tool
Application AreaSpecific UseResearch Implication
Analytical Chemistry & Quality ControlCertified Reference Material (CRM) for calibrating instruments and validating methods. sigmaaldrich.comEnsures accuracy, precision, and reproducibility in pharmaceutical analysis and quality control. avantorsciences.com
Neurodegenerative Disease ResearchScreening compound in a library to identify inhibitors of alpha-synuclein aggregation. nih.govContributes to the search for new therapeutic strategies for diseases like Parkinson's and Lewy body dementia. nih.gov
Chemical Biology / Gene ExpressionUsed as a "variability modulator" to study noise and heterogeneity in gene expression. google.comProvides a tool to investigate fundamental biological processes and cellular responses to chemical stimuli. google.com

Integration of Computational Chemistry and Machine Learning in this compound Research

The integration of computational chemistry and machine learning is revolutionizing drug discovery and pharmacological research. These in silico methods provide powerful tools to predict molecular properties, simulate drug-receptor interactions, and analyze complex biological data, offering new avenues for understanding this compound.

Computational chemistry allows for the detailed modeling of racephedrine at the atomic level. Public databases like PubChem provide computed properties for this compound, including its molecular weight, 3D conformer structure, and other physicochemical descriptors. nih.gov Researchers can use these models for:

Molecular Docking: Simulating how the different stereoisomers of ephedrine bind to the active sites of adrenergic receptors and potential off-targets. This can help explain differences in potency and selectivity.

Structure-Activity Relationship (SAR) Studies: Computationally modifying the structure of racephedrine to predict how changes would affect its binding affinity and functional activity, guiding the synthesis of novel analogs.

Predicting Properties: Calculating properties like solubility, membrane permeability, and potential metabolic pathways, which are crucial for drug development.

Machine learning (ML) offers a complementary approach by leveraging large datasets to identify patterns and make predictions. In the context of racephedrine research, ML could be applied to:

Screening Virtual Libraries: Building models trained on data from known compounds (including racephedrine) to rapidly screen millions of virtual molecules for potential adrenergic activity or other desired effects, prioritizing candidates for synthesis and testing.

Analyzing High-Throughput Screening Data: Identifying hits and discerning complex patterns from large-scale screening data, such as that generated in the Lewy body disease or gene expression studies. google.comnih.gov

Predicting Off-Target Effects: Developing models that can predict potential interactions with a wide range of receptors, helping to anticipate and understand unexpected biological activities.

While specific studies applying advanced ML directly to racephedrine are still emerging, the tools and frameworks are in place. The future of racephedrine research will likely involve a synergistic combination of wet-lab experimentation and these powerful computational approaches to unlock a deeper understanding of its pharmacology.

Methodological Advancements in In Vitro and Pre-clinical Model Systems

The relevance and translatability of pre-clinical research heavily depend on the quality of the model systems used. The field is rapidly moving beyond traditional two-dimensional (2D) cell cultures and animal models to embrace more sophisticated systems that better recapitulate human physiology and disease. These advancements are critical for studying the complex effects of compounds like this compound.

The limitations of simple cell cultures and the ethical and translational challenges of animal models have spurred the development of advanced in vitro models. nih.gov These include:

3D Spheroids and Organoids: These are three-dimensional cell cultures that self-organize to mimic the structure and function of a specific organ. For example, a study on Lewy body disease utilized cortical organoids derived from induced pluripotent stem cells (iPSCs) to model the disease's pathology. nih.gov These organoids were then used to screen for drugs, including this compound, that could inhibit pathological protein aggregation. nih.gov

Organs-on-a-Chip: These microfluidic devices contain living cells in a system that simulates the mechanical and physiological environment of a human organ, allowing for more dynamic and relevant testing.

These advanced models offer significant advantages for racephedrine research, enabling scientists to study its effects on specific human cell types within a physiologically relevant context. They are particularly valuable for investigating complex processes like neuro-inflammation, receptor cross-talk, and cell-type-specific responses that are difficult to model in simpler systems. The use of high-throughput screening (HTS) platforms in conjunction with these models allows for the efficient testing of many compounds to identify novel modulators of disease pathways. nih.gov

Table 3: Evolution of Pre-clinical Models for Pharmacological Research
Model TypeDescriptionAdvantages for Racephedrine Research
2D Cell CultureCells grown in a single layer on a flat surface.High-throughput, low cost, useful for basic mechanism of action studies.
Animal ModelsUse of living organisms (e.g., rodents, primates) to study systemic effects. nih.govAllows for study of complex multi-organ physiology and pharmacokinetics. nih.gov
3D Organoids / Organ-on-a-ChipSelf-organizing 3D cell cultures or microfluidic devices that mimic organ structure and function. nih.govnih.govProvides a more physiologically relevant human context, ideal for studying complex cell interactions, disease pathology, and cell-type-specific drug responses. nih.govnih.gov

Q & A

Basic: What are the validated synthetic routes for Racephedrine hydrochloride, and how can racemization be controlled during synthesis?

Methodological Answer:
this compound is synthesized via racemization of pseudoephedrine hydrochloride using hydrochloric acid (HCl). A validated protocol involves dissolving pseudoephedrine hydrochloride in a 25% HCl solution to avoid chloroephedrine formation, which occurs at higher HCl concentrations . Key parameters include:

  • Acid Concentration : Maintain ≤25% HCl to minimize side reactions.
  • Temperature : Optimize at 40–60°C for efficient racemization.
  • Extraction : Use organic solvents (e.g., dichloromethane) for post-reaction isolation.
    Validate purity via HPLC (C18 column, 0.1% trifluoroacetic acid/acetonitrile gradient) and confirm racemization success using polarimetry or chiral chromatography .

Basic: How should researchers characterize this compound’s structural and chemical properties?

Methodological Answer:
Characterization requires a multi-technique approach:

  • NMR Spectroscopy : Confirm stereochemistry and hydrogen bonding using ¹H/¹³C NMR (D2O solvent, 400 MHz). Compare peaks with pseudoephedrine to identify racemization .
  • HPLC Purity Analysis : Use USP-grade methods (e.g., 0.05 M phosphate buffer pH 3.0, 220 nm detection) with ≥98% purity thresholds .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition onset >180°C) to guide storage conditions .
    Document all protocols per ICH Q2(R1) guidelines for reproducibility .

Basic: What in vitro pharmacological models are suitable for studying this compound’s adrenergic activity?

Methodological Answer:

  • Receptor Binding Assays : Use radiolabeled [³H]-clonidine in α2-adrenergic receptor-expressing cell lines (e.g., HEK293) to measure IC₅₀ values. Include pseudoephedrine as a control for enantiomeric activity comparisons .
  • Functional Assays : Measure cAMP inhibition in transfected CHO cells to evaluate agonist potency. Normalize data to epinephrine as a reference .
  • Nasal Mucosa Models : Test vasoconstriction efficacy in ex vivo bovine nasal tissue, using standardized saline solutions (pH 6.5) to mimic physiological conditions .

Advanced: How can researchers resolve discrepancies in this compound’s enantiomeric ratios reported across studies?

Methodological Answer:
Contradictions often arise from:

  • Synthetic Variability : Monitor racemization time (e.g., 8–12 hrs) and HCl purity (trace metal-free) to ensure consistent enantiomeric excess .
  • Analytical Limitations : Employ chiral HPLC (e.g., Chiralpak AD-H column, hexane/ethanol mobile phase) with a ≥99% enantiomeric resolution threshold. Cross-validate with circular dichroism (CD) spectroscopy .
  • Regulatory Differences : Note that HS code 29394100 (Racephedrine) may include impurities in some jurisdictions, affecting reported ratios. Source USP-certified reference standards for calibration .

Advanced: What experimental strategies mitigate this compound’s instability in aqueous solutions?

Methodological Answer:
Instability is pH- and temperature-dependent:

  • pH Optimization : Prepare buffered solutions (pH 4.5–5.5) using citrate-phosphate buffers to prevent hydrolysis. Avoid alkaline conditions (>pH 7) .
  • Lyophilization : Stabilize bulk material by freeze-drying (residual moisture <1%) and store at −20°C under nitrogen .
  • Degradation Kinetics : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. Calculate activation energy (Eₐ) via Arrhenius plots to predict shelf life .

Advanced: How should researchers design studies to address conflicting data on this compound’s solubility and bioavailability?

Methodological Answer:

  • Solubility Profiling : Use shake-flask method with biorelevant media (FaSSIF/FeSSIF) at 37°C. Compare with pure water to identify media-specific precipitation .
  • Bioavailability Studies : Employ parallel artificial membrane permeability assays (PAMPA) for passive diffusion. For active transport, use Caco-2 cell monolayers and quantify apical-to-basolateral flux .
  • Data Reconciliation : Apply multivariate analysis (e.g., PCA) to isolate variables like particle size (≤50 µm) or polymorphism (confirmed via XRD) that influence solubility discrepancies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.